molecular formula C20H18FN3O2 B2453733 (2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1705800-68-5

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2453733
CAS No.: 1705800-68-5
M. Wt: 351.381
InChI Key: NJOXKINADBYGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Properties and Molecular Interactions

Research on compounds with structural similarities has delved into their spectroscopic properties, such as electronic absorption, excitation, and fluorescence, in different solvents. These studies not only provide a deeper understanding of the compounds' electronic structures but also their interactions within various environments, which can be crucial for designing fluorescent markers or probes in biomedical research (Al-Ansari, 2016).

Antiproliferative Activities

Compounds with related structures have been synthesized and evaluated for their antiproliferative activity, particularly against cancer cell lines. Structural characterizations using techniques such as IR, NMR, and X-ray diffraction studies complement these biological evaluations, offering insights into the relationship between molecular structure and biological activity (Prasad et al., 2018).

Anti-tubercular Activities

The synthesis and evaluation of compounds for their anti-tubercular activities highlight the potential of related molecules in addressing infectious diseases. The crystal structures of these compounds, alongside their bioactivity profiles, contribute to the development of new therapeutic agents (Wardell et al., 2011).

Chemical Reactivity and Fluorination

Investigations into the chemical reactivity of similar compounds, especially concerning fluorination reactions, underscore the importance of these molecules in organic synthesis and material science. Such studies can lead to the development of novel synthetic methodologies or materials with unique properties (Zupan et al., 1995).

Future Directions

Quinoxaline derivatives, such as “(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone”, have potential for further exploration due to their diverse biological activities . Future research could focus on elucidating the specific biological activities and mechanisms of action of this compound, as well as optimizing its synthesis.

Properties

IUPAC Name

(2-fluorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOXKINADBYGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.